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molecular formula C8H7BrO B2655785 1-Bromo-4-(vinyloxy)benzene CAS No. 1005-61-4

1-Bromo-4-(vinyloxy)benzene

Cat. No. B2655785
M. Wt: 199.047
InChI Key: PPNABDIAKJRGJI-UHFFFAOYSA-N
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Patent
US08344029B2

Procedure details

To a THF (250 mL) solution of 1-bromo-4-(2-chloroethoxy)benzene (58.6 g, 249 mmol) prepared in Example 5 (5a) was added tert-butoxy potassium (33.7 g, 300 mmol) at −10° C. over 10 minutes. The resulting mixture was stirred at room temperature for 21 hours. Water (500 mL) was added thereto, and the mixture was extracted with methyl tert-butyl ether (200 mL, 150 mL) twice. The organic layers were combined, washed with saturated brine (100 mL) twice, and dried over anhydrous magnesium sulfate. Then, the solvent was evaporated. The resulting residue was dissolved in n-hexane (100 mL), and the precipitated insoluble substance was removed by filtration, and this insoluble substance was further washed with n-hexane (5 mL) five times. These filtrates were combined and concentrated, and then purified by silica gel column chromatography (n-hexane) to give 39.0 g of the title compound (colorless oil, yield: 79%).
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
C1COCC1.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH2:15]Cl)=[CH:9][CH:8]=1.C(O[K])(C)(C)C>O>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH:14]=[CH2:15])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
58.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OCCCl
Name
Quantity
33.7 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methyl tert-butyl ether (200 mL, 150 mL) twice
WASH
Type
WASH
Details
washed with saturated brine (100 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Then, the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in n-hexane (100 mL)
CUSTOM
Type
CUSTOM
Details
the precipitated insoluble substance was removed by filtration
WASH
Type
WASH
Details
this insoluble substance was further washed with n-hexane (5 mL) five times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (n-hexane)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)OC=C
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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